Tert-butyl 2-but-3-enoxyacetate

Description

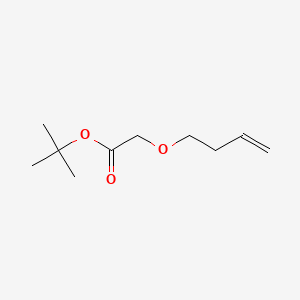

Tert-butyl 2-but-3-enoxyacetate is a tert-butyl ester derivative featuring a but-3-enoxy substituent. Tert-butyl esters are widely used in organic synthesis as intermediates or protecting groups due to their stability and ease of deprotection under acidic conditions. The but-3-enoxy group introduces an unsaturated alkene, which may enhance reactivity in cycloadditions or polymerization compared to saturated or aromatic substituents.

Properties

IUPAC Name |

tert-butyl 2-but-3-enoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h5H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSIQUDCLIHSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-but-3-enoxyacetate typically involves the esterification of 2-but-3-enoxyacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach allows for efficient production with high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-but-3-enoxyacetate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, amines, and alcohols in the presence of a base or acid catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various esters, amides.

Scientific Research Applications

Tert-butyl 2-but-3-enoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-but-3-enoxyacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Properties

*Estimated based on structural analogs.

Key Observations:

Lipophilicity (XLogP3): The but-3-enoxy substituent likely confers moderate lipophilicity (estimated XLogP3 ~2.5), intermediate between the polar amino-oxetane derivative (XLogP3=0.1 ) and the highly lipophilic methylthiophen-yl analog (XLogP3=4.6 ). Electron-withdrawing groups (e.g., CF₃ in ) reduce lipophilicity compared to aromatic substituents.

Reactivity and Stability: The alkene in the but-3-enoxy group may increase susceptibility to oxidation or cycloaddition reactions, unlike saturated or aromatic analogs (e.g., ). Tert-butyl esters generally exhibit stability under neutral conditions but hydrolyze under acidic or basic conditions .

Chromenone derivatives (): Aromatic frameworks with applications in fluorophores or kinase inhibitors. But-3-enoxyacetate: Suited for polymer chemistry or as a Michael acceptor in synthesis.

Research and Application Trends

- Synthetic Utility: The tert-butyl group protects carboxylic acids during multi-step syntheses. The but-3-enoxy variant could serve as a reactive handle for click chemistry or cross-coupling .

- Safety Considerations: Most tert-butyl esters in the evidence lack comprehensive toxicity data, emphasizing the need for caution in industrial or laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.